molecular formula C23H19NO5 B2898563 n-Fmoc-4-aminooxymethyl-benzoic acid CAS No. 906667-53-6

n-Fmoc-4-aminooxymethyl-benzoic acid

Cat. No.: B2898563
CAS No.: 906667-53-6
M. Wt: 389.407
InChI Key: QIWMTUVDEHLRMI-UHFFFAOYSA-N
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Description

n-Fmoc-4-aminooxymethyl-benzoic acid is a versatile chemical compound widely used in scientific research. It is known for its applications in peptide synthesis, drug development, and biomaterials. The compound’s unique properties make it an essential tool for advancing various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Fmoc-4-aminooxymethyl-benzoic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

n-Fmoc-4-aminooxymethyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aminooxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Fmoc-4-aminooxymethyl-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protecting group for amino acids.

    Biology: The compound is utilized in the development of biomaterials and bioconjugates.

    Medicine: It plays a role in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of n-Fmoc-4-aminooxymethyl-benzoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other compounds. The molecular targets and pathways involved include interactions with enzymes and other biomolecules during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fmoc-aminomethyl)benzoic acid
  • Fmoc-protected amino acids
  • Fmoc-4-aminobenzoic acid

Uniqueness

n-Fmoc-4-aminooxymethyl-benzoic acid is unique due to its specific functional groups that provide versatility in chemical reactions. Its ability to act as a protecting group in peptide synthesis and its applications in various fields of research make it distinct from other similar compounds.

Biological Activity

n-Fmoc-4-aminooxymethyl-benzoic acid (n-Fmoc-4-AOMB) is a derivative of benzoic acid that has gained attention in the field of medicinal chemistry and peptide synthesis. Its unique structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) protective group and the aminooxymethyl side chain, make it a versatile building block for various biological applications. This article explores the biological activity of n-Fmoc-4-AOMB, focusing on its role in peptide synthesis, drug development, and its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H15NO4\text{C}_{15}\text{H}_{15}\text{N}\text{O}_4

This structure includes a benzoic acid core, an amino group, and an oxymethyl substituent, which contribute to its reactivity and biological properties.

Biological Activity Overview

n-Fmoc-4-AOMB exhibits several biological activities that enhance its utility in research and therapeutic contexts:

  • Peptide Synthesis :
    • n-Fmoc-4-AOMB is utilized as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the assembly of complex peptide sequences with high purity and yield .
  • Drug Development :
    • The compound's functional groups are valuable for designing drug candidates that target specific biological pathways. Its application in synthesizing bioactive peptides has implications for developing new therapeutics .
  • Bioconjugation :
    • n-Fmoc-4-AOMB can be employed in bioconjugation techniques to link biomolecules, enhancing the specificity and efficacy of targeted therapies .
  • Neuroscience Research :
    • Due to its structural properties, this compound is applied in studies related to neurotransmitter pathways, aiding in understanding neurological disorders .
  • Material Science Applications :
    • It has potential applications in developing novel materials such as polymers and nanomaterials for drug delivery systems and electronic devices .

Case Study 1: Peptide Synthesis Efficiency

In a study examining the efficiency of n-Fmoc-4-AOMB in peptide synthesis, researchers demonstrated that using this compound significantly improved the yield of complex peptides compared to traditional methods. The study highlighted the effectiveness of the Fmoc protection strategy in minimizing side reactions during synthesis.

Case Study 2: Antitumor Activity

Research investigating the antitumor properties of peptides synthesized using n-Fmoc-4-AOMB revealed promising results. Peptides exhibited cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology. Specific assays showed that certain derivatives could inhibit cell proliferation by inducing apoptosis .

Research Findings

Recent studies have focused on the interactions of n-Fmoc-4-AOMB derivatives with biological targets:

  • Protein Binding Studies : In silico studies indicated that derivatives of n-Fmoc-4-AOMB could act as effective binders to key proteins involved in cellular signaling pathways, suggesting their role as modulators in protein-protein interactions .
  • Cell-Based Assays : Experiments conducted on human fibroblast cells demonstrated that certain derivatives enhanced proteasomal activity, indicating a potential role in regulating protein degradation pathways crucial for cellular homeostasis .

Comparative Analysis

CompoundBiological ActivityApplication Area
n-Fmoc-4-AOMBPeptide synthesis, drug developmentMedicinal chemistry
3-(Fmoc-amino)-4-(methylamino)benzoic acidKey building block for peptidesDrug design and development
4-(Aminomethyl)benzoic acidAntitumor activityOncology research

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing n-Fmoc-4-aminooxymethyl-benzoic acid in laboratory settings?

  • Methodology : The synthesis typically involves Fmoc protection of the amino group. For analogous compounds (e.g., Fmoc-4-aminophenylacetic acid), Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl is used in the presence of a base like sodium carbonate or DIEA. Reactions are performed in polar aprotic solvents (e.g., DMF or methanol) at room temperature. Post-reaction, purification via column chromatography or recrystallization is recommended .
  • Key Considerations : Ensure anhydrous conditions to prevent premature deprotection. Monitor reaction progress via TLC or HPLC.

Q. How can researchers optimize purification of this compound to minimize by-products?

  • Methodology : After synthesis, impurities (e.g., unreacted starting materials or deprotected intermediates) are removed using reverse-phase column chromatography (C18 silica) with gradients of acetonitrile/water. Recrystallization from methanol or ethanol is effective for isolating high-purity crystals. Centrifugation and filtration are critical for removing residual solvents .

Q. What are the stability profiles of this compound under different pH and temperature conditions?

  • Data : The Fmoc group is stable under basic conditions (pH > 8) but undergoes rapid cleavage in acidic environments (e.g., 20% piperidine in DMF). Storage at 0–6°C in inert atmospheres (argon/nitrogen) is recommended to prevent degradation. Thermal stability tests show decomposition above 180°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound derivatives?

  • Analytical Strategy :

  • NMR : Compare chemical shifts of aromatic protons (δ 7.2–7.8 ppm for Fmoc) and methylene groups (δ 4.2–4.5 ppm for oxymethyl). Use 2D-COSY to confirm connectivity.
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (expected m/z ~373–401 g/mol based on analogs). Discrepancies may indicate incomplete protection or hydrolysis .
    • Case Study : Incomplete Fmoc protection due to moisture contamination can lead to mixed MS signals. Redundant drying of solvents/reactants resolves this .

Q. What strategies improve coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Optimization :

  • Activation : Use HBTU/HOBt or DIC/Oxyma Pure for carboxylate activation.
  • Solvent : DMF or NMP enhances solubility.
  • Temperature : Perform couplings at 25–40°C to accelerate kinetics without risking racemization.
    • Data : Coupling yields >95% are achievable with 3–5 equivalents of activated ester and extended reaction times (2–4 hours) .

Q. How can researchers mitigate side reactions during deprotection of the Fmoc group in complex peptide sequences?

  • Mitigation : Use 20% piperidine in DMF for 10–15 minutes. Add 1% HOBt to suppress aspartimide formation. For oxidation-sensitive sequences, replace piperidine with 2% DBU in DMF .

Q. What analytical techniques are critical for characterizing the regioselectivity of this compound in multicomponent reactions?

  • Techniques :

  • HPLC-MS : Quantify product distribution using C18 columns (0.1% TFA in water/acetonitrile).
  • X-ray Crystallography : Resolve ambiguities in regioselectivity (e.g., para vs. ortho substitution) .
    • Example : Crystallographic data for analogous benzoic acid derivatives confirm substitution patterns via bond angles and torsion metrics .

Q. Data Contradictions and Troubleshooting

Q. How should researchers address discrepancies between calculated and observed melting points for this compound?

  • Analysis : Variations >5°C suggest polymorphic forms or impurities. Recrystallize from alternative solvents (e.g., THF/hexane) and perform DSC to identify polymorphs. Cross-reference with IR spectra to confirm purity .

Q. Why do coupling reactions of this compound with sterically hindered amines yield suboptimal results?

  • Solution : Switch to bulky activating agents (e.g., PyBOP) and increase reaction temperature to 50°C. Pre-activate the carboxylate for 10 minutes before adding the amine .

Q. Scale-Up and Application Challenges

Q. What are the critical factors for scaling up this compound synthesis without compromising yield?

  • Scale-Up Protocol :
  • Use continuous flow reactors to maintain consistent mixing and temperature.
  • Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
  • Implement in-line FTIR for real-time monitoring of Fmoc protection .

Q. How can the solubility of this compound be enhanced for in vivo delivery studies?

  • Strategies :
  • Formulate as a sodium salt (improves aqueous solubility).
  • Use PEGylated liposomes or β-cyclodextrin complexes for targeted delivery .

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWMTUVDEHLRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-aminooxymethyl-benzoic acid, hydrochloride 111 (2.0 g, 0.010 mol) in dioxane (20 mL) and half saturated Na2CO3 solution (20 mL) was added Fmoc-Cl (2.8 g, 0.011 mol) and the mixture was stirred for 2 h. Ethyl acetate (100 mL) was added and the pH of the aqueous phase was adjusted to 1-3 by careful addition of HCl(conc.). The mixture was poured in to a separating funnel and the organic phase was isolated, washed once with water (100 mL), dried over Na2SO4 and the solvent was removed on a rotavap to give an oil that solidified upon standing. The crude product was purified by flash column chromatography (petroleum ether, ethyl acetate, AcOH 60:40:1). Yield: 3.5 g (92%) 1H-NMR (250 MHz, DMSO-d6) =4.05 (1H, t, J=6.3 Hz), 4.27 (2H, d, J=6.3 Hz), 4.51 (2H, s), 7.08-7.22 (6H, m), 7.46 (2H, d, J=7.4 Hz), 7.66 (2H, d, J=7.1 Hz), 7.72 (2H, d, J=8.4 Hz), 10.29 (1H, br. s), 12.78 (1H, br. s). 13C-NMR (63 MHz, DMSO-d6) =47.04, 66.03, 76.91, 120.51, 125.41, 127.45, 128.03, 128.89, 129.33, 129.63, 130.82, 141.19, 144.01, 157.12, 167.48. MS (ES) m/z=389 (MH+). 1The material was prepared as previously described: Deles, J. et al.; PJCHDQ; Pol. J. Chem.; EN; 53; 1979; 1025-1032
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
HCl(conc.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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